molecular formula C17H14N2 B11482001 1-benzyl-2-methyl-1H-indole-3-carbonitrile CAS No. 639499-85-7

1-benzyl-2-methyl-1H-indole-3-carbonitrile

Cat. No.: B11482001
CAS No.: 639499-85-7
M. Wt: 246.31 g/mol
InChI Key: KYZPLWBKMAMUIV-UHFFFAOYSA-N
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Description

1-benzyl-2-methyl-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indole core structure, which is substituted with a benzyl group at the 1-position, a methyl group at the 2-position, and a nitrile group at the 3-position. The presence of these substituents imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-2-methyl-1H-indole-3-carbonitrile can be synthesized through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst. For instance, the reaction of 1-benzyl-2-methylindole with cyanogen bromide under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated, sulfonated, or nitrated indole derivatives.

Scientific Research Applications

1-benzyl-2-methyl-1H-indole-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-1H-indole-3-carbonitrile
  • 2-methyl-1H-indole-3-carbonitrile
  • 1-benzyl-2-methyl-1H-indole-3-carboxaldehyde

Uniqueness

1-benzyl-2-methyl-1H-indole-3-carbonitrile is unique due to the specific combination of substituents on the indole ring. The presence of both benzyl and methyl groups, along with the nitrile functionality, imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

639499-85-7

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

1-benzyl-2-methylindole-3-carbonitrile

InChI

InChI=1S/C17H14N2/c1-13-16(11-18)15-9-5-6-10-17(15)19(13)12-14-7-3-2-4-8-14/h2-10H,12H2,1H3

InChI Key

KYZPLWBKMAMUIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C#N

Origin of Product

United States

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